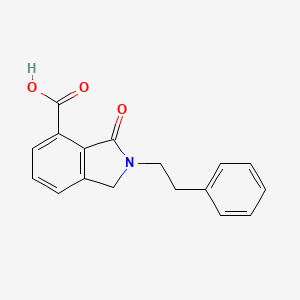

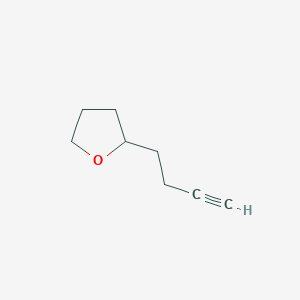

![molecular formula C20H16N6O2S B2410244 N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941991-44-2](/img/structure/B2410244.png)

N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It’s a remarkable biomedical compound, meticulously engineered for the research of compound-resistant strains affirmed in diverse pathogen-induced infections .

Synthesis Analysis

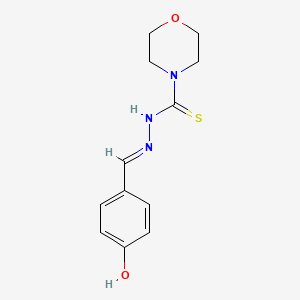

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine has also been reported .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple rings and functional groups. It contains a triazolo[4,5-d]pyrimidine core, which is a nitrogenous heterocyclic moiety .

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the lithio compound reacted smoothly with electrophiles to give the corresponding 7-substituted compounds .

Physical And Chemical Properties Analysis

The compound is described as light blue and amorphous . Further details about its physical and chemical properties are not available in the retrieved information.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

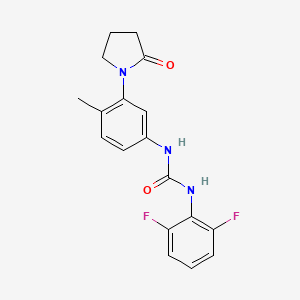

Several studies have focused on the synthesis and biological activity of triazolo[1,5-c]pyrimidines and related compounds due to their potential as therapeutic agents. For instance, triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, indicating potential antiasthma applications (Medwid et al., 1990). Furthermore, the radiosynthesis of [18F]PBR111 from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed for in vivo imaging using positron emission tomography (PET), underscores the relevance of such compounds in diagnostic imaging (Dollé et al., 2008).

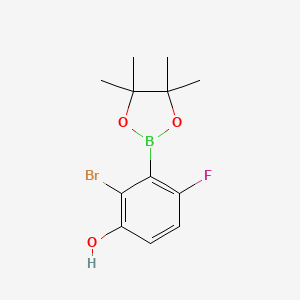

Organic Synthesis and Chemical Structure

Research into new synthetic routes and chemical structures of pyrimidine and triazole derivatives highlights the chemical versatility and potential for the development of novel compounds with significant activities. Studies describe the synthesis of various heterocyclic compounds incorporating a thiadiazole moiety, demonstrating their application in insecticidal activity against specific pests (Fadda et al., 2017). Another study focused on the synthesis of fused isolated azoles and N-heteroaryl derivatives based on thieno[d]pyrimidines, showcasing the broad applicability of these compounds in creating bioactive molecules (El Azab & Elkanzi, 2014).

Biological Studies and Potential

The exploration of biological activities of pyrimidine and triazole derivatives extends into antimicrobial, antimalarial, and various inhibitory effects. For example, the synthesis of certain fused thienopyrimidines and their evaluation for antimicrobial activity suggest a promising avenue for developing new antibiotics (Abdel-Fattah et al., 2006). Additionally, the design and synthesis of novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone derivatives for antibacterial agents indicate the potential for these compounds to combat gram-positive pathogens (Khera et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2S/c1-13(27)14-7-9-15(10-8-14)23-17(28)11-29-20-18-19(21-12-22-20)26(25-24-18)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGWELNXQLRFNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)

![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)